(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
Overview
Description
“(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid” is an amino acid derivative used in peptide synthesis . It has an empirical formula of C15H21NO4 and a molecular weight of 279.33 .
Molecular Structure Analysis
The molecule consists of a phenyl group, a methyl group, and a Boc-protected amino group attached to a chiral carbon atom . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis, which can be removed under acidic conditions.
Physical and Chemical Properties Analysis
“this compound” is a white powder . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis Methods
- The one-pot synthesis of 3-amino-3-arylpropionic acids, which are biologically active compounds of interest, has been developed, highlighting the significance of β-amino acids in medicinal chemistry. This method offers a facile approach to synthesize a wide range of β-amino acids, including structures analogous to “(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid” (Tan & Weaver, 2002).
Biological Applications
- Research on allosteric modifiers of hemoglobin has led to the synthesis and testing of novel compounds capable of decreasing the oxygen affinity of human hemoglobin A, indicating potential clinical or biological applications in conditions requiring enhanced oxygen delivery (Randad et al., 1991).
Role in Scientific Research
- Studies have explored the utilization of similar β-amino acid derivatives for the synthesis of biologically active compounds, including peptidomimetics and inhibitors, showcasing the versatility of these compounds in drug discovery and development (Ferrini et al., 2015).
- The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by newly isolated Methylobacterium Y1-6 highlights the potential of microbial biocatalysis in producing chiral pharmaceutical intermediates, underscoring the significance of such compounds in pharmaceutical manufacturing (Li et al., 2013).
Safety and Hazards
The compound may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical attention if symptoms occur .
Properties
IUPAC Name |
(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRJSPXJCPPIP-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746157 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926308-22-7 | |
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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